2-Methyl-5-nitro-N-2-pyrimidinyl-1H-imidazole-1-acetamide
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Overview
Description
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial and antiprotozoal properties. The structure of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide includes a nitroimidazole ring and a pyrimidine ring, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide typically involves the following steps:
Nitration of Imidazole: The starting material, imidazole, is nitrated using a mixture of nitric acid and sulfuric acid to form 5-nitroimidazole.
Alkylation: The 5-nitroimidazole is then alkylated with methyl iodide to introduce the methyl group at the 5-position, resulting in 5-methyl-2-nitroimidazole.
Acylation: The 5-methyl-2-nitroimidazole is reacted with chloroacetyl chloride to form 2-(5-methyl-2-nitroimidazol-1-yl)acetyl chloride.
Coupling with Pyrimidine: Finally, the 2-(5-methyl-2-nitroimidazol-1-yl)acetyl chloride is coupled with 2-aminopyrimidine to yield 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide.
Industrial Production Methods
Industrial production of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-(5-amino-2-imidazol-1-yl)-N-pyrimidin-2-ylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetic acid.
Scientific Research Applications
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal properties.
Medicine: Investigated for potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide involves the reduction of the nitro group to an active intermediate, which interacts with the DNA of microorganisms. This interaction leads to the inhibition of DNA synthesis and ultimately the death of the microorganism. The compound targets anaerobic bacteria and protozoa, exploiting their unique metabolic pathways.
Comparison with Similar Compounds
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and secnidazole. While all these compounds share a similar mechanism of action, 2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide is unique due to the presence of the pyrimidine ring, which may enhance its biological activity and spectrum of action.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
Properties
CAS No. |
74550-89-3 |
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Molecular Formula |
C10H10N6O3 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C10H10N6O3/c1-7-5-13-10(16(18)19)15(7)6-8(17)14-9-11-3-2-4-12-9/h2-5H,6H2,1H3,(H,11,12,14,17) |
InChI Key |
BXJJIDGYESZLIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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